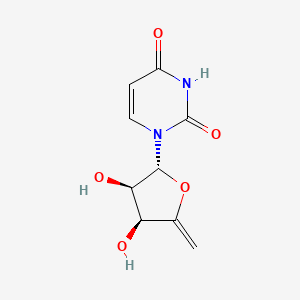

4',5'-Didehydro-5'-deoxyuridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |

InChI Key |

WMIBCMZGMYGWHB-BWZBUEFSSA-N |

Isomeric SMILES |

C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Canonical SMILES |

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 4',5'-Didehydro-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the putative mechanism of action of 4',5'-Didehydro-5'-deoxyuridine. As of late 2025, detailed experimental studies elucidating the precise molecular interactions and signaling pathways of this specific compound are limited in the public domain. The proposed mechanisms are therefore extrapolated from the well-established activities of structurally related nucleoside analogs.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Structurally, it is a derivative of deoxyuridine featuring an unsaturated bond between the 4' and 5' carbons of the ribose sugar moiety. While specific research on this compound is not extensively published, it is classified as a nucleoside antimetabolite. Compounds of this class are known to possess broad antitumor activity, which is generally achieved through the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis)[1]. This guide synthesizes the likely mechanistic pathways of this compound based on the known actions of similar dideoxy and unsaturated nucleoside analogs.

Proposed Mechanism of Action

The cytotoxic effects of most nucleoside analogs, including likely those of this compound, are contingent on their intracellular activation and subsequent interference with nucleic acid metabolism. The proposed mechanism can be understood through a multi-step process involving anabolic activation, disruption of DNA synthesis, and consequent induction of apoptosis.

Anabolic Activation to the Triphosphate Form

For this compound to exert its biological activity, it must first be phosphorylated intracellularly to its active triphosphate form. This anabolic conversion is typically carried out by cellular nucleoside and nucleotide kinases.

Caption: Proposed anabolic activation pathway of this compound.

Inhibition of DNA Synthesis

The active triphosphate metabolite, this compound triphosphate (4',5'-DDUTP), is hypothesized to disrupt DNA synthesis through two primary mechanisms: DNA chain termination and inhibition of key enzymes in the pyrimidine synthesis pathway.

The unsaturated bond at the 4',5'-position of the ribose moiety is a significant structural alteration. It is plausible that once 4',5'-DDUTP is incorporated into a growing DNA strand by DNA polymerases, the altered sugar conformation prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate. This would lead to the termination of DNA chain elongation, a mechanism employed by other dideoxynucleoside analogs like 2',3'-dideoxycytidine[2].

Caption: Proposed mechanism of DNA chain termination by 4',5'-DDUTP.

The monophosphate form, 4',5'-DDUMP, may act as an inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo pyrimidine biosynthetic pathway, responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)[3]. Inhibition of TS leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This mechanism is central to the action of 5-fluorouracil (B62378) and its derivatives[4].

Caption: Proposed inhibition of Thymidylate Synthase by 4',5'-DDUMP.

Induction of Apoptosis

The disruption of DNA replication and the integrity of the genome through chain termination and nucleotide pool imbalance are potent triggers for cell cycle arrest and the induction of apoptosis. The accumulation of DNA strand breaks and replication stress would likely activate DNA damage response pathways, leading to the activation of pro-apoptotic proteins and the execution of programmed cell death.

Caption: Logical workflow from DNA damage to apoptosis.

Quantitative Data

| Parameter | Cell Line | Value | Reference Compound |

| Growth Inhibition (IC₅₀) | HCT-8 (Human Colon Cancer) | 55 µM | BBBAU (a pyrimidine acyclonucleoside)[5] |

| Growth Inhibition (IC₅₀) | Ehrlich Ascites Tumor Cells | 48 µM | 5'-deoxy-5-fluorouridine[4] |

| Enzyme Inhibition (Kᵢ) | Human Recombinant TS | 8.0 µM | BBBAUMP (monophosphate of BBBAU)[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and confirming the proposed mechanism of action for this compound.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HCT-116 or breast cancer MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the ability of the compound's monophosphate form to inhibit TS activity.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human TS, the substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the synthesized 4',5'-DDUMP to the reaction mixture.

-

Initiation and Monitoring: Initiate the reaction and monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor to dihydrofolate.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

DNA Polymerase Chain Elongation Assay

This assay determines if the triphosphate form of the compound acts as a DNA chain terminator.

-

Reaction Setup: Prepare a reaction mixture containing a primed DNA template, a DNA polymerase (e.g., human DNA polymerase β), a mixture of three standard dNTPs, and the fourth dNTP radiolabeled.

-

Inhibitor Addition: In parallel reactions, add increasing concentrations of 4',5'-DDUTP.

-

Reaction and Termination: Incubate the reactions at 37°C to allow for DNA synthesis. Terminate the reactions by adding EDTA.

-

Product Analysis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the radiolabeled DNA products by autoradiography. A ladder of shorter DNA fragments in the presence of 4',5'-DDUTP indicates chain termination.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine if the compound causes cell cycle arrest.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium (B1200493) iodide (a DNA intercalating agent) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be consistent with the proposed mechanism.

Conclusion

This compound is a nucleoside analog with a proposed mechanism of action centered on the disruption of DNA synthesis. Its putative pathway involves intracellular phosphorylation to an active triphosphate form, which then likely acts as a DNA chain terminator and whose monophosphate precursor may inhibit thymidylate synthase. These actions are expected to induce replication stress, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While this guide provides a scientifically grounded hypothesis for its mechanism, rigorous experimental validation is required to confirm these details and to fully characterize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of 5-fluoro-2'-deoxyuridine antineoplastic activity by 5-benzyloxybenzyloxybenzylacyclouridine in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4',5'-Didehydro-5'-deoxyuridine: A Technical Overview of a Pyrimidine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog with a structural resemblance to the natural pyrimidine (B1678525) nucleoside, deoxyuridine. While often mistakenly categorized in some commercial databases as a purine (B94841) analog, its chemical structure firmly places it within the pyrimidine analog class of compounds. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related pyrimidine nucleoside analogs to elucidate its potential mechanisms of action, experimental evaluation, and therapeutic relevance. The primary anticancer mechanisms of pyrimidine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis.[1] This document summarizes the available, albeit limited, direct data on this compound and supplements it with a robust comparative analysis of analogous compounds to provide a predictive framework for its biological function.

Introduction: The Role of Pyrimidine Nucleoside Analogs in Oncology

Pyrimidine nucleoside analogs are a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid metabolism.[2][3] These agents, which mimic endogenous nucleosides like cytidine, thymidine (B127349), and uridine (B1682114), can disrupt cellular processes in several ways. Once transported into the cell, they are phosphorylated to their active nucleotide forms. These activated analogs can then inhibit key enzymes involved in DNA and RNA synthesis or be directly incorporated into growing nucleic acid chains, leading to chain termination and the activation of DNA damage response pathways.[4] This disruption of DNA replication and repair ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[4][5]

This compound, with its uridine base, is structurally a pyrimidine nucleoside analog. The didehydro modification in the ribose sugar moiety is a key feature that likely influences its interaction with cellular machinery. While specific data for this compound is sparse, the well-documented activities of other deoxyuridine analogs provide a strong basis for understanding its potential biological effects.

Inferred Mechanism of Action

Based on the established mechanisms of analogous pyrimidine nucleosides, this compound is predicted to exert its biological activity through two primary pathways: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis

The primary mechanism of action for many pyrimidine nucleoside analogs is the disruption of DNA synthesis.[2] This can occur through several interconnected processes:

-

Enzymatic Inhibition: After intracellular phosphorylation, the analog can act as a competitive or non-competitive inhibitor of enzymes crucial for DNA synthesis. A key target for uridine analogs is thymidylate synthase (TS), which is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[6] Inhibition of TS leads to a depletion of the dTTP pool, stalling DNA synthesis.

-

DNA Incorporation and Chain Termination: The triphosphate form of the nucleoside analog can be incorporated into the growing DNA strand by DNA polymerases. The structural modification of this compound in the sugar ring could lead to chain termination due to the inability to form a phosphodiester bond with the subsequent nucleotide.[7]

-

Induction of DNA Damage: The incorporation of a fraudulent base can lead to DNA strand breaks and trigger a DNA damage response, further contributing to cytotoxicity.[4]

The following diagram illustrates the general workflow for how a pyrimidine nucleoside analog like this compound is believed to inhibit DNA synthesis.

Caption: Inferred metabolic activation and mechanism of action for this compound.

Induction of Apoptosis

The cellular stress caused by DNA synthesis inhibition and DNA damage ultimately converges on the activation of apoptotic pathways.[4] Nucleoside analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage is sensed by proteins such as ATM and ATR, which in turn activate a signaling cascade leading to the activation of p53.[4] p53 can then upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

-

Extrinsic Pathway: Some nucleoside analogs have been shown to upregulate the expression of death receptors like Fas or DR5 on the cell surface, sensitizing the cells to apoptosis initiated by their respective ligands.

The following diagram outlines the general signaling pathways for apoptosis induction by pyrimidine nucleoside analogs.

Caption: General apoptotic signaling pathways induced by pyrimidine nucleoside analogs.

Quantitative Biological Data (Comparative Analysis)

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| 5-Fluoro-2'-deoxyuridine | HCT-8 | Growth Inhibition | IC50 | Potentiated by BBBAU | [Cancer Res. 1992;52(7):1729-36][7] |

| 5'-Deoxy-5-fluorouridine | Ehrlich Ascites | Clonogenicity | LD50 | 48 µM (2-hour exposure) | [Cancer Chemother Pharmacol. 1983;11(2):102-5][6] |

| 5-Carboxy-2'-deoxyuridine | HEp-2 | Growth Inhibition | % Inhib. | 21% @ 1.0 µM, 67% @ 10 µM, 91% @ 100 µM | [Antimicrob Agents Chemother. 1983;24(4):558-63][8][9] |

| 5-iodo-4-thio-2′-deoxyuridine | MCF-7 | Clonogenic Assay | Surviving Fraction | 59.8% @ 100 µM + 0.5 Gy IR | [Molecules. 2019;24(6):1052][10] |

| XYZ-I-73 (5-FU analog) | MiaPaCa-2 | Cell Viability | IC50 | 3.6 ± 0.4 µM | [Biomed Pharmacother. 2023;161:114502][11] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of a novel pyrimidine nucleoside analog like this compound.

Synthesis of Pyrimidine Nucleoside Analogs

While a specific protocol for this compound is not available, a general approach for the synthesis of related analogs often involves the modification of a starting uridine or deoxyuridine molecule. For example, the synthesis of 5'-substituted analogs can be achieved through a multi-step process involving protection of hydroxyl groups, modification at the 5' position, and subsequent deprotection and phosphorylation.[12]

General Workflow for Synthesis of a 5'-Modified Deoxyuridine Analog:

-

Protection of 3'- and 5'-Hydroxyl Groups: The starting 2'-deoxyuridine (B118206) is treated with a protecting group reagent (e.g., trityl chloride for the 5'-OH and benzyl (B1604629) bromide for the 3'-OH) to prevent unwanted reactions at these positions.

-

Modification of the 5' Position: The protected intermediate is then subjected to the desired chemical transformation at the 5' position.

-

Deprotection: The protecting groups are removed to yield the modified nucleoside.

-

Phosphorylation: The 5'-hydroxyl group is phosphorylated using an appropriate phosphorylating agent (e.g., POCl₃) to generate the monophosphate, which can then be further converted to the di- and triphosphate forms.

Caption: General synthetic workflow for 5'-modified deoxyuridine analogs.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of the compound on cancer cell lines.

-

MTT/XTT Assay:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) product and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

-

Clonogenic Assay:

-

Treat a known number of cells with the compound for a defined period.

-

Plate the cells at a low density in fresh medium and allow them to grow for 1-2 weeks until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies and calculate the surviving fraction compared to the untreated control.

-

DNA Synthesis Inhibition Assay

This assay directly measures the effect of the compound on DNA replication.

-

5-Ethynyl-2'-deoxyuridine (EdU) Incorporation Assay:

-

Culture cells in the presence of various concentrations of this compound.

-

Pulse the cells with EdU for a short period (e.g., 1-2 hours). EdU is a thymidine analog that is incorporated into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify the level of DNA synthesis.

-

Apoptosis Assays

These assays confirm that the observed cytotoxicity is due to programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the compound for a time course determined from viability assays.

-

Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting for Apoptosis Markers:

-

Treat cells with the compound and prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.

-

Caption: A typical experimental workflow for the in vitro evaluation of a novel pyrimidine nucleoside analog.

Conclusion and Future Directions

This compound is a pyrimidine nucleoside analog with the potential for anticancer activity, likely through the established mechanisms of DNA synthesis inhibition and apoptosis induction. While direct experimental evidence for this specific compound is limited, a strong inferential case can be made based on the extensive research on closely related analogs.

Future research should focus on obtaining direct quantitative data for this compound. Key studies would include:

-

In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Enzymatic assays to identify its specific molecular targets (e.g., thymidylate synthase, DNA polymerases).

-

Detailed cell cycle analysis to confirm its effects on cell cycle progression.

-

In vivo studies in animal models to evaluate its efficacy and toxicity profile.

A thorough investigation of this compound is warranted to fully characterize its biological activity and assess its potential as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of certain 2'-deoxyuridine derivatives containing substituted phenoxy groups attached to C-5'; evaluation as potential dUTP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antitumor Properties of 4',5'-Didehydro-5'-deoxyuridine: A Technical Overview Based on Analogous Compounds

Introduction

4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog. Nucleoside analogs represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through interference with nucleic acid synthesis and metabolism.[1] These compounds mimic endogenous nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes crucial for nucleotide biosynthesis, leading to cell cycle arrest and apoptosis. This document provides a technical overview of the potential in vitro antitumor properties of this compound, with a focus on its likely mechanisms of action, methodologies for its evaluation, and the signaling pathways it may modulate.

Postulated Mechanism of Action

Based on the known mechanisms of similar uridine (B1682114) analogs, this compound is likely to exert its antitumor effects through one or more of the following mechanisms:

-

Inhibition of DNA Synthesis: As a nucleoside analog, this compound may be phosphorylated intracellularly to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation during replication.[1]

-

Induction of Apoptosis: The disruption of DNA synthesis and the generation of DNA damage can trigger programmed cell death, or apoptosis.[1] This is a common outcome for cells treated with nucleoside analogs.

Quantitative Data on Antitumor Activity (Hypothetical)

Due to the lack of specific data for this compound, the following table presents a hypothetical summary of quantitative data that would typically be generated to characterize its in vitro antitumor activity. The values are for illustrative purposes and are based on data reported for other deoxyuridine analogs.

| Cell Line | Cancer Type | Assay Type | Endpoint | Hypothetical Value |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | IC50 (µM) | 15.5 |

| HeLa | Cervical Adenocarcinoma | SRB Assay | GI50 (µM) | 12.8 |

| A549 | Lung Carcinoma | AlamarBlue Assay | IC50 (µM) | 25.2 |

| HCT116 | Colon Carcinoma | Clonogenic Assay | % Inhibition at 10 µM | 65% |

| Jurkat | T-cell Leukemia | Annexin V/PI | % Apoptosis at 24h | 45% |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the in vitro antitumor properties of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

b) Sulforhodamine B (SRB) Assay

-

Principle: Measures total protein content, which is proportional to cell number.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.

-

Protocol:

-

Treat cells with this compound for a specified time (e.g., 24, 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

a) Propidium Iodide (PI) Staining

-

Principle: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.

-

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the antitumor activity of this compound.

References

4',5'-Didehydro-5'-deoxyuridine: An In-depth Technical Guide on its Postulated Effects on DNA Synthesis and Apoptosis

Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological effects of 4',5'-didehydro-5'-deoxyuridine (d4U). This technical guide, therefore, provides an in-depth analysis of its potential effects by examining the established mechanisms of structurally similar and well-characterized nucleoside analogs. The information presented herein is intended for research and drug development professionals and should be interpreted as a scientifically-grounded extrapolation.

Introduction

This compound (d4U), also known by its chemical name 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil, is classified as a purine (B94841) nucleoside analog[1]. This class of compounds exhibits broad antitumor activity, which is generally attributed to their ability to interfere with DNA synthesis and induce programmed cell death (apoptosis)[1][2]. While direct evidence for d4U is wanting, the extensive research on other nucleoside analogs provides a strong foundation for postulating its mechanism of action and biological consequences.

This guide will synthesize the current understanding of how nucleoside analogs impact cellular processes, focusing on DNA synthesis and apoptosis. We will present quantitative data from studies on related compounds, detail relevant experimental protocols, and visualize the key signaling pathways.

Postulated Mechanism of Action of this compound

Based on the behavior of other nucleoside analogs, d4U is likely to exert its cytotoxic effects through a multi-step process following its transport into the cell.

-

Anabolic Activation: d4U would likely be phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form (d4U-TP).

-

Inhibition of DNA Synthesis: The triphosphate form, d4U-TP, could act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleotides for incorporation into the growing DNA strand.

-

Chain Termination: Upon incorporation, the unsaturated bond at the 4',5'-position of the ribose sugar moiety could prevent the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.

-

DNA Damage and Cell Cycle Arrest: The accumulation of terminated DNA strands would be recognized by the cell's DNA damage response (DDR) machinery, leading to cell cycle arrest, typically at the S or G2/M phase, to allow for DNA repair.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways would trigger apoptosis.

Effects on DNA Synthesis: Insights from Related Compounds

Numerous studies on nucleoside analogs have quantified their inhibitory effects on DNA synthesis. The following table summarizes key findings for representative compounds.

| Nucleoside Analog | Cell Line(s) | IC50 / Inhibition | Experimental Assay | Reference |

| 5-Fluorodeoxyuridine (FUdR) | Ehrlich ascites tumor cells | LD50 of 48 µM (2-hour exposure) | Clonogenicity assay | [3] |

| 2',2'-difluorodeoxycytidine (dFdC) | Human lymphoblastoid CEM cells | Concentration-dependent inhibition | Whole-cell DNA synthesis assay | [4] |

| 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) | A549, TK6, WTK1 | Perturbs S phase progression | Flow cytometry | [5] |

| 5-vinyl-2'-deoxyuridine (VdU) with PINK | Cultured human cells | Synergistic cytotoxicity, S-phase accumulation | Cell viability assays, Flow cytometry | [6] |

Induction of Apoptosis: Insights from Related Compounds

The induction of apoptosis is a hallmark of the cytotoxic activity of nucleoside analogs. This process is mediated by complex signaling cascades.

| Nucleoside Analog | Cell Line(s) | Apoptotic Effect | Key Mediators | Reference |

| 5-ethynyl-2'-deoxyuridine (EdU) | A549, TK6, WTK1 | Induces apoptosis | p53, Chk2, ATM, H2AX phosphorylation | [5] |

| 5-vinyl-2'-deoxyuridine (VdU) with PINK | Cultured human cells | Induces apoptosis | DNA double-strand breaks | [6] |

| General Nucleoside Analogs | Various | Activation of apoptotic pathways | DNA damage sensors (ATM, ATR, DNA-PK) | [7] |

Experimental Protocols

This section details the methodologies commonly employed to investigate the effects of nucleoside analogs on DNA synthesis and apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of cancer cell lines are used, such as A549 (lung carcinoma), HeLa (cervical cancer), and Jurkat (T-lymphocyte) cells.

-

Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation and Treatment: The nucleoside analog is dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells for specific durations.

DNA Synthesis Assays

-

BrdU/EdU Incorporation Assay:

-

Cells are seeded in multi-well plates or on coverslips.

-

After treatment with the test compound, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium for a defined period (e.g., 1-2 hours) to be incorporated into newly synthesized DNA.

-

Cells are fixed and, in the case of BrdU, the DNA is denatured to expose the incorporated BrdU.

-

Incorporated BrdU is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Incorporated EdU is detected via a "click" reaction with a fluorescent azide.

-

The fluorescence intensity, proportional to the amount of DNA synthesis, is quantified by flow cytometry or fluorescence microscopy.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treated and untreated cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are in the early stages of apoptosis, while Annexin V and PI double-positive cells are in the late stages of apoptosis or are necrotic.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Treated cells are fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells.

-

The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

The fluorescent signal from the labeled DNA is detected by fluorescence microscopy or flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

-

Total protein is extracted from treated and untreated cells.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated H2AX, cleaved caspase-3, p53).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Postulated Signaling Pathway for d4U-Induced Apoptosis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromodeoxyuridine improves the cytotoxic effect of cisplatin: a comparison with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxyuridine (OHUrd) | Nucleoside Antimetabolite/Analog | 957-77-7 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nelarabine - LKT Labs [lktlabs.com]

An In-depth Technical Guide on Structural Analogs and Derivatives of 4',5'-Didehydro-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4',5'-Didehydro-5'-deoxyuridine and its Analogs

This compound is a pyrimidine (B1678525) nucleoside analog that has been noted for its potential as an antitumor agent. Its mechanism of action is generally understood to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Structurally, it is a derivative of deoxyuridine, characterized by a double bond between the 4' and 5' carbons of the ribose sugar moiety. This modification, along with the absence of a 5'-hydroxyl group, confers unique chemical properties that can influence its biological activity.

While specific research on a wide array of direct derivatives of this compound is limited in publicly available literature, the broader class of deoxyuridine analogs represents a rich field of study in medicinal chemistry. These analogs are pivotal in the development of antiviral and anticancer therapies. This guide will provide a comprehensive overview of the core compound, this compound, and delve into the synthesis, biological activities, and mechanisms of action of its broader structural analogs and derivatives.

Clarification on Classification: It is important to note that while some commercial sources classify this compound as a purine (B94841) nucleoside analog, this is incorrect. As its name indicates, it is a derivative of uridine, which is a pyrimidine nucleoside.[1]

Core Compound: this compound

Chemical Structure:

-

IUPAC Name: 1-[(2R,3R)-3-hydroxy-5-methylidene-2,3-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Weight: 210.19 g/mol

Biological Activity:

This compound is recognized for its broad antitumor activity, which is attributed to its ability to inhibit DNA synthesis and promote apoptosis.[1] As a nucleoside analog, it can be metabolized within the cell and interfere with the synthesis of nucleic acids, which is a hallmark of rapidly proliferating cancer cells.

Structural Analogs and Derivatives of Deoxyuridine

The therapeutic potential of deoxyuridine analogs is vast, with modifications typically made at the C5 position of the uracil (B121893) base or at various positions of the deoxyribose sugar. These modifications are designed to alter the compound's interaction with key enzymes involved in nucleotide metabolism and DNA replication.

C5-Substituted Deoxyuridine Analogs

Modifications at the C5 position of the uracil ring have yielded some of the most clinically significant nucleoside analogs.

-

5-Fluorodeoxyuridine (FUdR): A potent antineoplastic agent that, once converted to its monophosphate form (FdUMP), inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349).

-

5-Iododeoxyuridine (IUdR): An antiviral agent, particularly against herpes simplex virus, that is incorporated into viral DNA, leading to a dysfunctional genome.

-

5-Trifluoromethyldeoxyuridine (Trifluridine): An antiviral drug that inhibits thymidylate synthase and is also incorporated into viral DNA.

-

5-Carboxy-2'-deoxyuridine: A metabolite of trifluridine (B1683248) that exhibits cytostatic activity by inhibiting the de novo pyrimidine biosynthetic pathway.

-

5-Vinyldeoxyuridine and (E)-5-(2-Bromovinyl)deoxyuridine (BVDU): Potent antiviral agents against herpes simplex virus type 1 and varicella-zoster virus.

Sugar-Modified Deoxyuridine Analogs

Modifications to the deoxyribose moiety can affect the compound's phosphorylation, incorporation into DNA, and interaction with polymerases.

-

2',3'-Didehydro-2',3'-dideoxythymidine (Stavudine, d4T): An anti-HIV nucleoside reverse transcriptase inhibitor. Although a thymidine analog, its didehydro-dideoxy structure is relevant to the core topic.

-

5'-Amino-5'-deoxythymidine: An analog that can be further modified to create derivatives with varied biological activities.

Quantitative Data on Deoxyuridine Analogs

The following tables summarize key quantitative data for various deoxyuridine analogs, providing a comparative overview of their biological activity.

Table 1: Anticancer Activity of Deoxyuridine Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

| 5-Fluorodeoxyuridine (Floxuridine) | Human Colon Cancer (HCT-8) | IC50 | Not specified, but potentiates FdUrd growth inhibition | |

| 5-Carboxy-2'-deoxyuridine | Human Epidermoid Carcinoma (HEp-2) | Growth Inhibition | 21% at 1.0 µM, 67% at 10 µM, 91% at 100 µM | |

| 5-(Benzyloxybenzyloxybenzyl)acyclouridine (BBBAU) | Human Colon Cancer (HCT-8) | IC50 | 55 µM | |

| BBBAUMP (monophosphate of BBBAU) | Human Recombinant Thymidylate Synthase | Ki | 8.0 µM |

Table 2: Antiviral Activity of Deoxyuridine Analogs

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| 5-Iododeoxyuridine (Idoxuridine) | Herpes Simplex Virus Type 1 (HSV-1) | Not specified | - | Potent antiviral | |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 & 2 | Not specified | ID50 | 0.2 µg/ml |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of deoxyuridine analogs.

Synthesis of 5-(Azidomethyl)-2'-deoxyuridine

This protocol describes a selective method for the synthesis of a C5-modified deoxyuridine analog.

Materials:

-

5-(Bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine

-

Lithium azide (B81097)

-

Anhydrous Dimethylformamide (DMF)

-

Methanolic ammonia (B1221849)

Procedure:

-

Dissolve 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine in anhydrous DMF.

-

Add lithium azide to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanolic ammonia and stir at room temperature to effect deacetylation.

-

Evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel to yield 5-(azidomethyl)-2'-deoxyuridine.

Thymidylate Synthase Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of deoxyuridine analogs against thymidylate synthase.

Materials:

-

Recombinant human thymidylate synthase (TS)

-

2'-Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (mTHF)

-

Test compound (deoxyuridine analog)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, dUMP, and mTHF in a cuvette.

-

Add the test compound at various concentrations to different cuvettes.

-

Initiate the reaction by adding a known amount of recombinant human TS.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of mTHF to dihydrofolate (DHF), a product of the TS-catalyzed reaction.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Due to the limited specific information on this compound, the following diagrams illustrate general pathways and workflows relevant to the broader class of deoxyuridine analogs.

General Metabolic Activation and Mechanism of Action of Deoxyuridine Analogs

This diagram illustrates the intracellular activation of a generic deoxyuridine analog and its subsequent inhibition of DNA synthesis.

Caption: Metabolic activation of deoxyuridine analogs and their targets.

Experimental Workflow for Evaluating Antiviral Activity

This diagram outlines a typical workflow for screening and characterizing the antiviral activity of novel deoxyuridine analogs.

Caption: Workflow for antiviral evaluation of deoxyuridine analogs.

Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutic agents. While specific data on its derivatives are scarce, the extensive research on the broader class of deoxyuridine analogs provides a robust framework for future investigations. The principles of C5 and sugar modification, coupled with established protocols for synthesis and biological evaluation, offer a clear path for exploring the structure-activity relationships of novel this compound derivatives. Further research into this specific class of compounds is warranted to unlock their full therapeutic potential in oncology and virology.

References

An In-depth Technical Guide to 4',5'-Didehydro-5'-deoxyuridine: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Didehydro-5'-deoxyuridine is a synthetic nucleoside analog of uridine (B1682114) characterized by a double bond between the 4' and 5' carbons of the ribose sugar moiety. This structural modification confers unique physicochemical and biological properties, positioning it as a molecule of interest in cancer research and drug development. As a nucleoside antimetabolite, its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects from formulation to biological uptake.

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | 1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione | [1] |

| Synonyms | 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil | [2] |

| CAS Number | 14365-63-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 169-170 °C | [1] |

| pKa (Predicted) | 9.34 ± 0.10 | [1] |

| Solubility | DMSO: 100 mg/mL (with ultrasonic) | [3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis and Purification

The synthesis of this compound can be achieved from uridine through a multi-step process. A representative synthetic scheme is outlined below, followed by a general purification protocol.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

A common synthetic route involves the protection of the hydroxyl groups of uridine, followed by modification at the 5' position to introduce a leaving group, and subsequent elimination to form the double bond. A general protocol is as follows:

-

Protection of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add a protecting group reagent (e.g., acetic anhydride (B1165640) or a silylating agent) to protect the 2' and 3'-hydroxyl groups. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Modification of the 5'-Hydroxyl Group: The protected uridine is then reacted to introduce a good leaving group at the 5' position. This can be achieved by tosylation or mesylation. For example, tosyl chloride is added to a solution of the protected uridine in pyridine, and the reaction is stirred, often at a reduced temperature.

-

Elimination Reaction: The 5'-modified intermediate is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to induce an elimination reaction, forming the 4',5'-didehydro bond. The reaction is typically refluxed for several hours.[4]

-

Deprotection: The protecting groups on the 2' and 3'-hydroxyls are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.

Experimental Protocol: Purification

Purification of the crude product is typically achieved by column chromatography followed by recrystallization.

-

Column Chromatography: The crude reaction mixture is concentrated and subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, such as dichloromethane (B109758) and methanol, to separate the desired product from byproducts and unreacted starting materials. Fractions are collected and analyzed by TLC.

-

Recrystallization: Fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone) to obtain a highly pure crystalline product.[1] The purity of the final compound can be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exhibits its antitumor activity primarily through the inhibition of DNA synthesis and the induction of apoptosis.[2]

Inhibition of DNA Synthesis

As a nucleoside analog, this compound is taken up by cells and is anabolically converted to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of the growing DNA chain upon incorporation. The presence of the didehydro modification likely alters the sugar pucker and overall conformation, preventing the formation of a phosphodiester bond with the incoming nucleotide.

Experimental Protocol: DNA Synthesis Inhibition Assay (EdU Incorporation Assay)

The inhibition of DNA synthesis can be quantified using a 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay.

-

Cell Culture and Treatment: Seed cancer cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time.

-

EdU Labeling: Add EdU, a thymidine (B127349) analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100).

-

Click Chemistry Reaction: Perform a click reaction by adding a fluorescently labeled azide (B81097) that will covalently bind to the alkyne group of the incorporated EdU.

-

Analysis: The amount of incorporated EdU, and thus the level of DNA synthesis, can be quantified by measuring the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence in treated cells compared to untreated controls indicates inhibition of DNA synthesis.

Induction of Apoptosis

The cytotoxic effects of this compound are also mediated by the induction of programmed cell death, or apoptosis. The incorporation of the nucleoside analog into DNA can trigger a DNA damage response, leading to cell cycle arrest and the activation of apoptotic signaling pathways.

Apoptosis Signaling Pathway

Caption: Proposed apoptosis signaling pathway induced by this compound.

This proposed pathway suggests that upon incorporation into DNA, this compound induces a DNA damage response, which can lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

The induction of apoptosis can be assessed using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). An increase in the percentage of Annexin V-positive cells in the treated population compared to the control indicates the induction of apoptosis.

Conclusion

This compound is a promising nucleoside analog with demonstrated antitumor properties. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable candidate for further investigation in cancer therapy. This technical guide has summarized the key physicochemical properties, provided a general synthetic and purification framework, and detailed the primary mechanisms of its biological activity. The experimental protocols provided offer a starting point for researchers to further explore the potential of this compound in various cancer models. Further studies are warranted to fully elucidate its detailed mechanism of action, including the specific signaling pathways involved and its in vivo efficacy and safety profile.

References

The Dawn of Modified Nucleosides: Early Investigations into Uridine Analogs for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective cancer therapeutics has long involved the exploration of molecules that can selectively target and disrupt the rapid proliferation of cancer cells. Among the earliest and most enduring strategies is the development of nucleoside analogs, synthetic molecules that mimic the natural building blocks of DNA and RNA. By masquerading as endogenous nucleosides, these compounds can insinuate themselves into cellular metabolic pathways, leading to DNA synthesis inhibition, apoptosis, and ultimately, cell death. This technical guide delves into the foundational research on a class of modified uridine (B1682114) nucleosides, with a particular focus on analogs that have been pivotal in shaping our understanding of anti-cancer drug design. While direct early research on 4',5'-Didehydro-5'-deoxyuridine is not extensively documented in seminal early cancer studies, this guide will focus on closely related and well-studied uridine derivatives that laid the groundwork for this field. These include 5-Fluorodeoxyuridine (FUdR), 5-Iododeoxyuridine (IUdR), and 5'-Deoxy-5-fluorouridine (5'-dFUrd). We will explore their mechanisms of action, summarize key quantitative data from early in vitro and in vivo studies, detail experimental protocols, and visualize the critical cellular pathways they influence.

Core Concepts: The Mechanism of Action of Uridine Analogs

The primary anticancer mechanism of many uridine analogs revolves around the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[1] By blocking TS, these analogs deplete the intracellular pool of thymidine triphosphate (dTTP), leading to an imbalance of deoxynucleotide triphosphates (dNTPs) and subsequent inhibition of DNA replication and repair. This disruption triggers a cascade of cellular stress responses, culminating in cell cycle arrest and apoptosis.[1] Some analogs can also be incorporated into DNA and RNA, further contributing to their cytotoxic effects.[1][2]

Quantitative Data from Early In Vitro Studies

The following tables summarize key quantitative data from early cytotoxicology studies of various uridine analogs against different cancer cell lines. These studies were instrumental in establishing the therapeutic potential of these compounds.

| Compound | Cell Line | Assay Type | IC50 / LD50 | Citation |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | Clonogenic Assay | 32 µM | [3] |

| MCF-7 (Breast Carcinoma) | Clonogenic Assay | 35 µM | [3] | |

| MG-63 (Osteosarcoma) | Clonogenic Assay | 41 µM | [3] | |

| HCT-8 (Colon Tumor) | Clonogenic Assay | 200 µM | [3] | |

| Colo-357 (Pancreatic Tumor) | Clonogenic Assay | 150 µM | [3] | |

| HL-60 (Promyelocytic Leukemia) | Clonogenic Assay | 470 µM | [3] | |

| Human Bone Marrow Stem Cells | Clonogenic Assay | 580 µM | [3] | |

| 5-Fluoro-2'-deoxyuridine (FUdR) | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 0.51 nM | [4] |

| 5-FUdr-anti-Ly-2.1 Conjugate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 6 nM | [4] |

| 5-FUdr-succinate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 5.2 nM | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols from early studies on uridine analogs.

Synthesis of 5-Iodo-4-Thio-2′-Deoxyuridine (ISdU)

This protocol describes a two-step synthesis of a modified uridine analog.[5]

-

Synthesis of 3′,5′-di-O-acetyl-5-Iodo-4-Thio-2′-Deoxyuridine:

-

Dissolve 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine (1.28 g, 2.92 mmol) in 1,4-dioxane (B91453) (40 mL).

-

Add P₂S₅ (1.95 g, 8.76 mmol) to the solution.

-

Reflux the mixture until thin-layer chromatography (TLC) analysis (CHCl₃:CH₃OH, 30:1) indicates the complete disappearance of the starting material (approximately 2–3 hours).

-

Remove the solvent under reduced pressure.

-

Treat the residue several times with CHCl₃.

-

Combine the chloroform (B151607) extracts and evaporate the solvent.

-

Purify the residue using a silica (B1680970) gel column eluted with CHCl₃:CH₃OH, 20:1.

-

-

Synthesis of 5-Iodo-4-Thio-2′-Deoxyuridine:

-

Dissolve 3′,5′-di-O-acetyl-5-iodo-4-thio-2′-deoxyuridine (1.06 g, 2.33 mmol) in methanol (B129727) (25 mL) and stir at 0 °C.

-

Prepare a methanolic sodium methoxide (B1231860) solution (0.186 g, 4.66 mmol) from NaH and anhydrous methanol and add it in portions to the reaction mixture.

-

Stir the mixture at room temperature until TLC analysis shows the complete disappearance of the substrate (approximately 10 minutes).

-

Purify the product on a silica gel column eluted with CHCl₃:CH₃OH, 20:1 to yield a yellow solid (0.428 g, 47.8% yield).[5]

-

In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol was used to determine the cytotoxic effects of 5'-dFUrd and other fluoropyrimidines on human tumor cell lines and bone marrow stem cells.[3]

-

Cell Preparation: Culture human tumor cell lines (e.g., 47-DN, MCF-7, MG-63, HCT-8, Colo-357, HL-60) and human bone marrow stem cells under appropriate conditions.

-

Drug Exposure: Expose the cells to various concentrations of the test compounds (e.g., 5'-dFUrd, 5-fluorouracil, 5-fluoro-2'-deoxyuridine) for a 3-hour period.

-

Clonogenic Growth: After drug exposure, wash the cells and plate them at a low density in a suitable semi-solid medium to allow for colony formation.

-

Incubation: Incubate the plates for a period sufficient for visible colonies to form (typically 10-14 days).

-

Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the percentage of colony formation relative to untreated control cells and determine the drug concentration that inhibits 50% of clonal growth (LD50).

Visualizing the Pathways

Understanding the complex interactions of these analogs within the cell is paramount. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Caption: Inhibition of Thymidylate Synthase by a 5-FUdr metabolite.

Caption: Workflow for a typical in vitro clonogenic assay.

Conclusion

The early research into uridine analogs like 5-Fluorodeoxyuridine, 5-Iododeoxyuridine, and 5'-Deoxy-5-fluorouridine was a watershed moment in the development of targeted cancer therapies. These pioneering studies not only established the potent anticancer activity of these compounds but also elucidated fundamental mechanisms of action that continue to inform drug discovery today. By inhibiting critical enzymes like thymidylate synthase and disrupting DNA synthesis, these molecules provided a powerful new tool in the oncologist's arsenal. The quantitative data, detailed experimental protocols, and our understanding of the underlying cellular pathways, all born from this early research, have paved the way for the development of more sophisticated and selective anticancer agents. The legacy of these foundational studies is a testament to the power of molecularly targeted approaches in the ongoing fight against cancer.

References

- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 4',5'-Didehydro-5'-deoxyuridine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Novel Nucleoside Analog for Anticancer Therapy

For Immediate Release

This technical guide provides a comprehensive overview of the therapeutic potential of 4',5'-Didehydro-5'-deoxyuridine, a purine (B94841) nucleoside analog with promising applications in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anticancer therapeutics. While direct and extensive research on this compound is emerging, this guide consolidates the available information and extrapolates from the well-established knowledge of closely related nucleoside analogs to illuminate its potential mechanisms of action and pathways for future investigation.

Introduction: The Rise of Nucleoside Analogs in Cancer Therapy

Nucleoside analogs represent a cornerstone of modern chemotherapy, exerting their cytotoxic effects through interference with fundamental cellular processes such as DNA replication and repair. These small molecules mimic endogenous nucleosides, allowing them to be recognized and processed by cellular machinery. However, their structural modifications ultimately disrupt normal metabolic pathways, leading to the selective death of rapidly proliferating cancer cells.

This compound has been identified as a purine nucleoside analog with the potential for broad antitumor activity.[1] It is hypothesized to function through the inhibition of DNA synthesis and the induction of apoptosis, mechanisms well-documented for other compounds in its class.[1] This guide will delve into the theoretical framework supporting these mechanisms, drawing parallels with extensively studied uridine (B1682114) derivatives to provide a robust foundation for future research and development.

Postulated Mechanism of Action

The therapeutic effect of many nucleoside analogs is contingent on their intracellular phosphorylation to the active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis through several mechanisms.

Inhibition of DNA Synthesis

It is proposed that the triphosphate derivative of this compound acts as a competitive inhibitor of DNA polymerases. By competing with natural deoxynucleoside triphosphates for incorporation into the growing DNA strand, it can lead to chain termination due to the modified sugar moiety. This disruption of DNA replication would trigger cell cycle arrest and, ultimately, apoptosis.

Induction of Apoptosis

The accumulation of DNA damage and the stalling of replication forks are potent inducers of programmed cell death, or apoptosis. Key signaling pathways involved in this process include the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. It is anticipated that this compound, by causing significant DNA distress, would activate these intrinsic apoptotic pathways.

Figure 1: Postulated signaling pathway for apoptosis induction.

Quantitative Data from Related Nucleoside Analogs

Due to the limited availability of specific quantitative data for this compound, this section presents representative data from well-characterized uridine analogs to provide a comparative framework for its potential efficacy.

| Compound | Cell Line | Assay Type | IC50 / Efficacy | Reference |

| 5-Fluorouracil (B62378) (5-FU) | B16a (Melanoma) | In vivo tumor growth | 76.5% of control tumor volume (50 mg/kg/day) | [2] |

| 5-Bromo-2'-deoxyuridine (BrdU) | B16a (Melanoma) | In vivo tumor growth | 68% of control tumor volume (100 mg/kg/day) | [2] |

| 5-Iodo-4-thio-2'-deoxyuridine (ISdU) | MCF-7 (Breast Cancer) | Clonogenic Assay | 59.8% survival at 100 µM with 0.5 Gy IR | [3] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | Clonogenic Assay | LD50 = 32 µM | [4] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 (Breast Carcinoma) | Clonogenic Assay | LD50 = 35 µM | [4] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 (Osteosarcoma) | Clonogenic Assay | LD50 = 41 µM | [4] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 (Colon Tumor) | Clonogenic Assay | LD50 = 200 µM | [4] |

| 5-FUdr-anti-Ly-2.1 | Murine Thymoma | [3H]deoxyuridine incorporation | IC50 = 6 nM | [5] |

| Free 5-FUdr | Murine Thymoma | [3H]deoxyuridine incorporation | IC50 = 0.51 nM | [5] |

Table 1: Comparative Cytotoxicity and Efficacy of Related Uridine Analogs. This table summarizes the inhibitory concentrations and efficacy of various uridine analogs in different cancer cell lines and in vivo models, providing a benchmark for the potential therapeutic window of this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound. These protocols are based on established methods for studying nucleoside analogs.

Synthesis of this compound

A detailed, multi-step synthesis protocol would be required for the production of this compound for research purposes. While a comprehensive, publicly available protocol is not readily found, the general approach for synthesizing nucleoside analogs can be adapted. A generalized workflow is presented below.

Figure 2: Generalized workflow for the synthesis of the target compound.

Methodology: A detailed synthesis would likely involve the protection of the hydroxyl groups of a starting uridine material, followed by chemical modifications to introduce the double bond at the 4',5'-position and deoxygenation at the 5'-position. The final step would involve the removal of the protecting groups to yield the desired product, which would then be purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Western Blot

This method is used to detect the expression levels of key proteins involved in apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 3: Experimental workflow for Western blot analysis of apoptosis markers.

Future Directions and Conclusion

While direct experimental evidence for the therapeutic potential of this compound is currently limited, the foundational knowledge of related nucleoside analogs provides a strong rationale for its further investigation as an anticancer agent. The key next steps in the preclinical development of this compound should include:

-

Comprehensive in vitro screening: Evaluating its cytotoxicity across a broad panel of cancer cell lines to identify sensitive cancer types.

-

Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

In vivo efficacy studies: Assessing its antitumor activity and toxicity in relevant animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromodeoxyuridine improves the cytotoxic effect of cisplatin: a comparison with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4',5'-Didehydro-5'-deoxyuridine (D4U) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Didehydro-5'-deoxyuridine (D4U) is a nucleoside analog that holds potential as a research tool and a candidate for therapeutic development. As an analog of deoxyuridine, it can be incorporated into cellular metabolic pathways, particularly in rapidly dividing cells, leading to various cellular effects. These application notes provide an overview of the potential uses of D4U in cell culture and detailed protocols for investigating its biological activity. The methodologies outlined below are based on established protocols for similar uridine (B1682114) analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-fluorodeoxyuridine (FUdR), and can be adapted for the study of D4U.

Mechanism of Action

The primary mechanism of action for many deoxyuridine analogs involves their incorporation into DNA during synthesis, leading to the disruption of DNA replication and repair.[1][2] Once administered to cells, D4U is likely phosphorylated by cellular kinases to its triphosphate form. This active form can then be incorporated into the DNA of rapidly dividing cells in place of thymidine.[1] This incorporation can disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[2][3] The cytotoxic effects of D4U are expected to be more pronounced in cancer cells due to their high rate of proliferation.[3]

Key Applications in Cell Culture

-

Cytotoxicity Assays: To determine the concentration-dependent effects of D4U on cell viability and identify the half-maximal inhibitory concentration (IC50).

-

Cell Cycle Analysis: To investigate the impact of D4U on cell cycle progression and identify specific checkpoints that are affected.

-

Apoptosis Assays: To determine if D4U induces programmed cell death and to quantify the apoptotic cell population.

-

DNA Damage Studies: To assess the extent of DNA damage caused by the incorporation of D4U.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the effect of D4U on cell viability using a metabolic assay such as the MTT or WST-8 assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[4]

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound (D4U)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

-

Solubilization buffer (for MTT assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of D4U in complete culture medium. Remove the old medium from the wells and add the D4U-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve D4U, e.g., DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

-

For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.[4]

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in D4U-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[5]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

D4U

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-